molecular formula C21H26N6O B2883839 N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide CAS No. 1206990-81-9

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide

Cat. No.: B2883839
CAS No.: 1206990-81-9
M. Wt: 378.48
InChI Key: DIIHYELDFCAICI-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a small molecule inhibitor of Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), an oncogene implicated in tumor progression, multidrug resistance, and metastasis . This compound is a key research tool in oncology, particularly for studying colorectal cancer (CRC). It exerts its antitumor effects by inhibiting CHD1L-mediated TCF-transcription factor complex activity, a known driver of epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) stemness . In validated research models, including CRC tumor organoids, this CHD1L inhibitor has demonstrated potent cytotoxicity and the ability to inhibit EMT while inducing mesenchymal-epithelial transition (MET), thereby promoting apoptosis . It has shown significant antitumor activity against quasi-mesenchymal cell phenotypes, which possess enhanced tumorigenic properties, and has proven effective in reducing tumor volume in CRC xenograft models . This inhibitor is for research use in exploring the mechanisms of CHD1L in DNA repair, drug resistance, and metastatic pathways.

Properties

IUPAC Name

N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-16-25-19(15-20(26-16)27-14-13-22-17(27)2)23-11-12-24-21(28)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,13-15H,6,9-12H2,1-2H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIHYELDFCAICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and stereochemistry. Below is a detailed comparison with key examples from the literature:

Table 1: Structural and Functional Comparison of N-(2-((2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide and Analogues

Compound Name (Source) Core Structure Key Substituents Heterocycles Present Stereochemistry Potential Implications
Target Compound Butanamide 2-Methylimidazolyl-pyrimidinyl, ethylamino linker, 4-phenyl Pyrimidine, Imidazole Not specified Enhanced π-π stacking (phenyl) and hydrogen bonding (imidazole) for target interaction
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (m) Butanamide (2,6-Dimethylphenoxy)acetamido, hydroxy, diphenylhexan Tetrahydro-pyrimidinone (six-membered) Multiple stereocenters (R,S,S,S,S) Increased solubility (hydroxy) and steric bulk (diphenylhexan) may affect bioavailability
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine-amine Pyrazolyl, 4-methylphenyl Pyridazine, Pyrazole None specified Pyridazine’s adjacent nitrogens may alter electronic properties vs. pyrimidine

Key Observations :

Heterocycle Diversity: The target compound’s pyrimidine-imidazole system contrasts with the pyridazine-pyrazole combination in . The tetrahydro-pyrimidinone in Pharmacopeial Forum compounds introduces a saturated ring, reducing aromaticity but enhancing conformational flexibility compared to the rigid imidazole in the target compound.

Substituent Effects: The 2-methylimidazole in the target compound may engage in stronger hydrogen bonding vs. the 2,6-dimethylphenoxy group in , which relies on hydrophobic and van der Waals interactions. The 4-phenyl group in the target compound vs. diphenylhexan in suggests differences in lipophilicity and membrane permeability.

Stereochemical Complexity :

  • Compounds from exhibit multiple stereocenters, which could enhance selectivity for chiral targets but complicate synthesis. The target compound’s lack of specified stereochemistry implies a racemic mixture or simplified synthesis pathway.

Functional Implications: The hydroxy group in may improve aqueous solubility, whereas the target compound’s reliance on imidazole for polar interactions could limit solubility despite its phenyl group.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound while minimizing impurities?

  • Methodological Answer : Apply Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and identify critical factors affecting yield and purity. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Use HPLC or LC-MS for real-time monitoring of intermediates and byproducts, as described in multi-step heterocyclic syntheses .

  • Example Table :

ParameterRange TestedOptimal ValueImpact on Yield (%)
Reaction Temp.60–100°C80°C+25%
Solvent (DMF vs. THF)Polar aproticDMF+18% (purity)

Q. What spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer : Combine X-ray crystallography (as in and ) with 2D NMR (e.g., HSQC, HMBC) to resolve aromatic/amide proton ambiguities. For crystallography, grow single crystals via slow vapor diffusion using dichloromethane/hexane. For NMR, use deuterated DMSO to enhance solubility of the hydrophobic phenylbutanamide moiety .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) over 72 hours. Monitor degradation via UPLC-UV and correlate with mass spectrometry to identify breakdown products. Use kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. How can computational methods improve reaction pathway prediction for derivatives of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT for transition-state analysis) coupled with machine learning to predict feasible reaction pathways. ICReDD’s integrated approach () uses such methods to prioritize synthetic routes with minimal trial-and-error. For example, calculate activation energies for imidazole-pyrimidine coupling reactions to optimize regioselectivity .

  • Example Workflow :

     Step 1: Generate candidate pathways using DFT.  
     Step 2: Train ML model on historical reaction data.  
     Step 3: Validate top pathways via microfluidic screening.  

Q. How to resolve contradictions in biological activity data across cell-based vs. in vivo assays?

  • Methodological Answer : Apply systems pharmacology modeling to reconcile discrepancies. For instance, poor in vivo efficacy despite high in vitro potency may stem from pharmacokinetic issues (e.g., metabolic instability). Use PBPK models to simulate absorption/distribution and identify bottlenecks. Cross-reference with metabolomics data from liver microsome assays .

Q. What strategies enable efficient scaling of this compound’s synthesis from milligram to gram scale?

  • Methodological Answer : Adopt continuous flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., amide coupling). Use packed-bed reactors with immobilized catalysts for the pyrimidine-ethylamine linkage step. Monitor scalability via dimensionless numbers (e.g., Reynolds, Damköhler) to ensure reaction consistency .

  • Scale-Up Challenges :

ParameterLab Scale (100 mg)Pilot Scale (10 g)
Mixing Efficiency90%75% (requires optimization)
Yield68%62%

Data Contradiction Analysis

Q. How to address conflicting results in binding affinity studies (e.g., SPR vs. ITC)?

  • Methodological Answer : Perform control experiments to rule out artifacts (e.g., compound aggregation in SPR). Use orthogonal techniques like microscale thermophoresis (MST) or NMR titration. For SPR, vary immobilization densities to assess avidity effects. For ITC, ensure proper buffer matching to avoid heats of dilution artifacts .

Experimental Design Considerations

Q. What statistical approaches are critical for optimizing heterogeneous reaction conditions?

  • Methodological Answer : Use response surface methodology (RSM) with a central composite design to model nonlinear relationships between variables (e.g., catalyst loading, agitation rate). For heterogeneous systems (e.g., solid-supported catalysts), include particle size as a variable. Validate models via ANOVA and lack-of-fit tests .

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